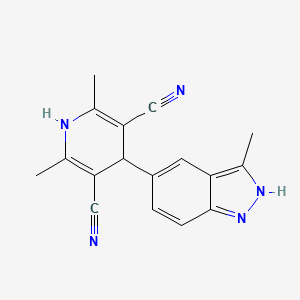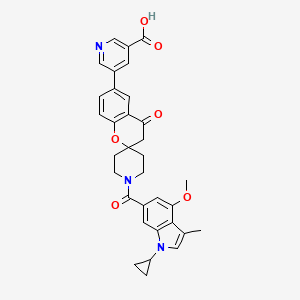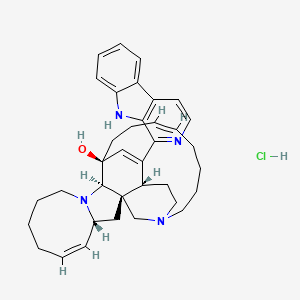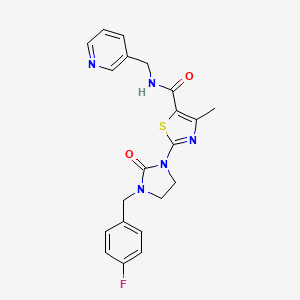
MCH-1 antagonist 1
Vue d'ensemble
Description
Melanin-concentrating hormone 1 receptor antagonist 1 is a compound that targets the melanin-concentrating hormone 1 receptor. This receptor is part of the G protein-coupled receptor family and is involved in various physiological functions, including the regulation of feeding behavior, energy homeostasis, and emotional responses. The blockade of melanin-concentrating hormone 1 receptors has been shown to produce antidepressant and anxiolytic effects in various animal models .
Méthodes De Préparation
The synthesis of melanin-concentrating hormone 1 receptor antagonist 1 involves several steps. One common method includes the use of high-throughput screening to identify potential antagonists from a diverse compound library. The receptor-binding activities of various compounds are measured using scintillation proximity assay technology . Another approach involves the development of novel derivatives based on selective and high-affinity antagonists like SNAP-7941 .
Analyse Des Réactions Chimiques
Melanin-concentrating hormone 1 receptor antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Melanin-concentrating hormone 1 receptor antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between melanin-concentrating hormone and its receptors. In biology, it helps in understanding the role of melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and emotional responses. In medicine, it has potential therapeutic applications for treating depression, anxiety, and obesity .
Mécanisme D'action
The mechanism of action of melanin-concentrating hormone 1 receptor antagonist 1 involves the inhibition of the melanin-concentrating hormone 1 receptor. This receptor is commonly coupled to intracellular signaling through Gαi and Gαo protein subunits, which act to inhibit adenylyl cyclase and suppress the production of cyclic adenosine-monophosphate. This suppression leads to decreased activity of downstream effectors such as protein kinase A and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Melanin-concentrating hormone 1 receptor antagonist 1 can be compared with other similar compounds, such as BMS-830216, GW-856464, NGD-4715, ALB-127158, and AMG 076. These compounds also target the melanin-concentrating hormone 1 receptor but may differ in their binding affinities, selectivity, and therapeutic potential. For example, KRX-104130 has been identified as a potential treatment for cardiotoxicity .
Propriétés
IUPAC Name |
4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYFLZCKXHEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)
